molecular formula C14H11Cl2F4N B2478255 (4-chlorophenyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 2243509-22-8

(4-chlorophenyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B2478255
CAS No.: 2243509-22-8
M. Wt: 340.14
InChI Key: ZKHFSJDNVPAYLA-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride is a substituted methanamine derivative featuring two aryl rings. The primary phenyl group is substituted with a chlorine atom at the para position, while the secondary phenyl ring contains a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research .

Properties

IUPAC Name

(4-chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF4N.ClH/c15-10-4-1-8(2-5-10)13(20)9-3-6-12(16)11(7-9)14(17,18)19;/h1-7,13H,20H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHFSJDNVPAYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)C(F)(F)F)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate amines under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for extensive research and development applications .

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (4-chlorophenyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride is in the development of new pharmaceuticals. Its unique substituents may enhance its affinity for specific biological targets, making it a potential lead compound in drug discovery.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor cell proliferation by interfering with metabolic pathways essential for cancer cell survival. The trifluoromethyl group is hypothesized to play a role in enhancing the lipophilicity of the molecule, improving its cellular uptake and efficacy.

Biochemical Assays

The compound is also utilized in biochemical assays to study enzyme activity and receptor interactions. Its ability to act as an inhibitor or modulator of specific enzymes makes it valuable for understanding biochemical pathways.

Example: Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit enzymes involved in neurotransmitter metabolism. This inhibition could provide insights into neuropharmacological applications, particularly concerning mood disorders and neurodegenerative diseases.

Material Science

Beyond biological applications, this compound's chemical properties make it suitable for material science research. Its fluorinated structure can impart unique physical properties to polymers and coatings.

Application: Coating Technologies

Research into fluorinated compounds has shown their effectiveness in creating hydrophobic surfaces. The incorporation of (4-chlorophenyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanamine into polymer matrices could lead to advancements in protective coatings that repel water and dirt, enhancing durability and performance .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry, particularly as a pesticide or herbicide. Its structural characteristics suggest potential efficacy against specific pests or weeds.

Research Insights

Preliminary studies indicate that similar compounds exhibit herbicidal activity by disrupting photosynthesis or inhibiting growth pathways in target species. Further exploration of this compound could lead to the development of new agrochemicals with reduced environmental impact .

Mechanism of Action

The mechanism of action of (4-chlorophenyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position Isomers

Halogen-Substituted Analogs

  • Impact: Bromine’s larger atomic radius and higher lipophilicity could enhance membrane permeability but may reduce metabolic stability compared to the chloro analog .

Ethanolamine Derivatives

  • (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS 1394822-93-5): Structural Difference: A hydroxyl-containing ethanolamine backbone replaces the methanamine group.

Simplified Aryl Backbones

  • 4-Fluoro-3-(trifluoromethyl)benzylamine (CAS 67515-74-6):
    • Structural Difference : Lacks the second chlorophenyl ring.
    • Impact : The absence of the chlorophenyl group reduces molecular weight (193.14 g/mol vs. ~328–349 g/mol for the target compound) and alters planarity, likely diminishing interactions with hydrophobic binding pockets .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
(4-Chlorophenyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride C₁₄H₁₁ClF₄N·HCl ~349.62 4-Cl, 4-F, 3-CF₃ High lipophilicity, hydrochloride salt
4-Chloro-3-(trifluoromethyl)phenylmethanamine hydrochloride C₁₄H₁₀Cl₂F₃N·HCl ~349.06 4-Cl, 3-CF₃ (isomer) Steric variation
(2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride C₈H₇BrF₃N·HCl ~288.51 2-Br, 3-CF₃ Increased lipophilicity
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride C₉H₁₀ClF₄NO 259.63 4-F, 3-CF₃, ethanolamine backbone Enhanced solubility via -OH group
4-Fluoro-3-(trifluoromethyl)benzylamine C₈H₇F₄N 193.14 4-F, 3-CF₃ (single aryl ring) Lower molecular weight, reduced complexity

Research Findings and Implications

  • Lipophilicity and Bioavailability: The trifluoromethyl and chloro groups in the target compound enhance lipophilicity, favoring interactions with hydrophobic targets. However, ethanolamine derivatives (e.g., CAS 1394822-93-5) may offer better solubility for intravenous applications .
  • Metabolic Stability : Bromine-substituted analogs (e.g., ) may exhibit slower metabolic degradation than chloro-substituted compounds due to stronger C-Br bonds, though this requires experimental validation .
  • Synthetic Feasibility : The target compound’s synthesis likely parallels routes described for related trifluoromethylphenyl methanamines, such as coupling reactions involving halogenated intermediates .

Biological Activity

The compound (4-chlorophenyl)[4-fluoro-3-(trifluoromethyl)phenyl]methanamine hydrochloride, also known by its IUPAC name, exhibits significant biological activity due to its unique chemical structure. This compound is characterized by the presence of a trifluoromethyl group and a chlorophenyl moiety, which contribute to its pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H10ClF4N
  • Molecular Weight : 303.68 g/mol
  • CAS Number : 1304339-01-2

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, compounds containing trifluoromethyl groups often exhibit enhanced binding affinity and selectivity due to their electron-withdrawing properties, which can stabilize interactions with target proteins.

Biological Activity Overview

  • Receptor Modulation :
    • The compound has been studied for its potential as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in cognitive function and neuroprotection, making it a target for therapeutic intervention in neurodegenerative diseases.
  • Antitumor Activity :
    • Research indicates that related compounds with similar structural features have demonstrated antitumor efficacy. For instance, a study on c-KIT kinase inhibitors revealed that modifications in the phenyl groups could enhance potency against various drug-resistant cancer cell lines .
  • Inhibition Studies :
    • In vitro studies have shown that compounds with similar functionalities can inhibit serotonin uptake significantly, suggesting potential applications in treating mood disorders .

Table 1: In Vitro Activity of Related Compounds on α7 nAChRs

CompoundEC50 (µM)Max. Modulation (%)
1a1.5500
1b0.381200
1c0.14600

Data derived from studies on arylpyrid-3-ylmethanones .

Table 2: Antitumor Efficacy of c-KIT Inhibitors

CompoundTargetEfficacy
CHMFL-KIT-64c-KIT wtHigh
CHMFL-KIT-64c-KIT T670IHigh
CHMFL-KIT-64c-KIT D820GModerate

Data obtained from pharmacokinetic studies in animal models .

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